

5-Fluoro-AB-PINACA: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 5-Fluoro-AB-PINACA

Cat. No.: B593009

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-AB-PINACA (5F-AB-PINACA) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples and is regulated as a Schedule I compound in the United States.[1] It is a potent agonist of both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a higher potency observed at the CB1 receptor.[2] This technical guide provides a detailed overview of the molecular characteristics, metabolism, and analytical methodologies related to 5F-AB-PINACA, intended to support research and drug development efforts.

Molecular Profile

5-Fluoro-AB-PINACA, also known as the AB-PINACA 5-fluoro analog, is structurally characterized by an indazole core.[1][3] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₅ FN ₄ O ₂	[1] [3] [4] [5]
Molecular Weight	348.4 g/mol	[3] [4]
Formal Name	N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide	[1] [3]
CAS Number	1800101-60-3	[1] [3] [4]
Purity	≥98%	[1] [3]
Formulation	A neat solid	[1] [3]

Cannabinoid Receptor Activity

5F-AB-PINACA demonstrates high potency as an agonist at both CB1 and CB2 receptors. The fluorination at the 5-pentyl position is a common structural modification in synthetic cannabinoids that generally enhances potency. The table below summarizes the in vitro functional activity of 5F-AB-PINACA at these receptors.

Receptor	EC ₅₀ (nM)	Source
CB1	0.48	[2]
CB2	2.6	[2]

In Vitro Metabolism

The metabolism of 5F-AB-PINACA has been investigated using human liver microsomes (HLM) and pooled human hepatocytes.[\[3\]](#)[\[6\]](#) These studies have identified several biotransformation pathways.

Key Metabolic Reactions:

- Oxidative defluorination: This process leads to the formation of 5-hydroxypentyl and pentanoic acid metabolites.[\[3\]](#)[\[6\]](#)

- Carboxamide hydrolysis: This results in the formation of AB-PINACA carboxylic acid.[3]
- Hydroxylation: Occurs at the pentyl side chain, indazole, and butane substructures.[3]
- Ketone formation[3][6]
- Carboxylation[3][6]
- Epoxide formation with subsequent hydrolysis.[3][6]

A total of 18 metabolites of 5F-AB-PINACA have been identified in vitro.[3][6] The most abundant metabolites observed are AB-PINACA pentanoic acid and 5-hydroxypentyl-AB-PINACA.[3][6]

Metabolic Stability:

The metabolic stability of 5F-AB-PINACA has been assessed in HLM, demonstrating intermediate clearance.[3]

Parameter	Value	Source
In vitro $T_{1/2}$	35.9 ± 3.0 min	[3]
In vitro CL _{int} , micr	$0.019 \text{ mL} \cdot \text{min}^{-1} \cdot \text{mg}^{-1}$	[3]
Intrinsic Clearance (CL _{int})	$18 \text{ mL} \cdot \text{min}^{-1} \cdot \text{kg}^{-1}$	[3]
Predicted Hepatic Clearance (CL _H)	$9.5 \text{ mL} \cdot \text{min}^{-1} \cdot \text{kg}^{-1}$	[3]
Extraction Ratio	0.5	[3]

Experimental Protocols

In Vitro Metabolism Study with Human Hepatocytes

- Objective: To identify the metabolic pathways of 5F-AB-PINACA.
- Methodology:

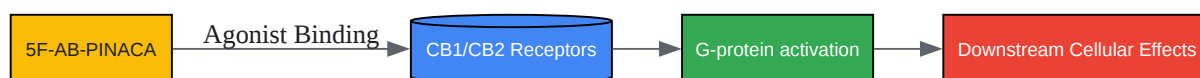
- 10 $\mu\text{mol/L}$ of 5F-AB-PINACA was incubated with pooled human hepatocytes.
- Incubations were carried out for up to 3 hours.[\[3\]](#)[\[6\]](#)
- Samples were analyzed by liquid chromatography high-resolution mass spectrometry (LC-HRMS).[\[3\]](#)[\[6\]](#)
- Data analysis was performed using specialized software to identify metabolites based on mass measurement errors.[\[3\]](#)

Cannabinoid Receptor Functional Assay

- Objective: To determine the potency and efficacy of 5F-AB-PINACA at CB1 and CB2 receptors.
- Methodology:
 - A fluorometric assay of membrane potential was used to assess receptor activation.[\[2\]](#)
 - Varying concentrations of 5F-AB-PINACA were applied to cells expressing either CB1 or CB2 receptors.
 - The change in membrane potential, indicative of receptor activation, was measured.
 - EC_{50} values were calculated from the concentration-response curves.

Visualizations

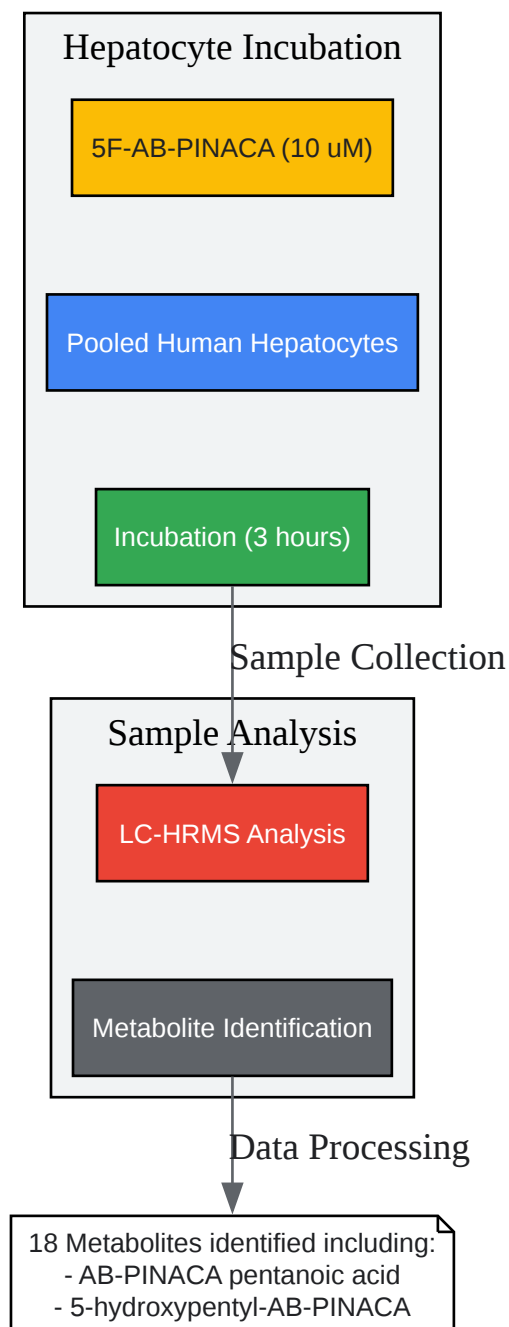
Signaling Pathway of 5-Fluoro-AB-PINACA



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Caption: Agonist binding of 5F-AB-PINACA to CB1/CB2 receptors and subsequent signaling cascade.

In Vitro Metabolism Workflow



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Caption: Experimental workflow for the in vitro metabolism study of **5-Fluoro-AB-PINACA**.

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